molecular formula C14H14O3 B190953 Demethylsuberosin CAS No. 21422-04-8

Demethylsuberosin

Cat. No.: B190953
CAS No.: 21422-04-8
M. Wt: 230.26 g/mol
InChI Key: FIDUIAPDSKSUGO-UHFFFAOYSA-N
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Description

Demethylsuberosin is a naturally occurring coumarin derivative, specifically a hydroxycoumarin. It is characterized by the presence of a 3-methylbut-2-en-1-yl group at position 6 and a hydroxyl group at position 7 on the coumarin backbone. This compound is found in various plants and has been studied for its diverse biological activities.

Mechanism of Action

Demethylsuberosin is a coumarin compound isolated from Angelica gigas Nakai . It has been studied for its various pharmacological effects, particularly its anti-inflammatory activity . This article provides a detailed overview of the mechanism of action of this compound.

Target of Action

This compound primarily targets inflammatory pathways in the body. It has been found to exhibit inhibitory activity on nitric oxide (NO) and prostaglandin E2 (PGE2) productions in macrophages . These molecules play a crucial role in the inflammatory response, and their inhibition can help reduce inflammation.

Mode of Action

This compound interacts with its targets by suppressing the production of inflammatory molecules. It inhibits the production of NO and PGE2, which are key mediators of the inflammatory response . By doing so, it can help alleviate inflammation and potentially contribute to the treatment of inflammatory diseases.

Biochemical Pathways

This compound affects the biochemical pathways associated with inflammation. It inhibits the production of NO and PGE2, which are part of the inflammatory response . The exact biochemical pathways and downstream effects of this compound’s action are still under investigation.

Pharmacokinetics

It is known that the compound is a coumarin derivative, and coumarins are generally well-absorbed and widely distributed in the body

Result of Action

The primary result of this compound’s action is the reduction of inflammation. By inhibiting the production of key inflammatory molecules, it can help alleviate inflammation and potentially contribute to the treatment of inflammatory diseases

Preparation Methods

Synthetic Routes and Reaction Conditions: Demethylsuberosin can be synthesized through several methods. One common approach involves the condensation of 2,4-dihydroxybenzaldehyde with 3-hydroxy-3-methyl-1-butene. This reaction typically uses malonic acid under various conditions. Under mild conditions, the intermediate product is obtained, which can then be decarboxylated to yield this compound by controlled heating in the presence of copper-quinoline .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification and crystallization to obtain high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Demethylsuberosin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Xanthyletin and other related coumarins.

    Reduction Products: Reduced forms of this compound with altered functional groups.

    Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Comparison with Similar Compounds

Demethylsuberosin is unique among coumarin derivatives due to its specific substitution pattern and biological activities. Similar compounds include:

These compounds share structural similarities but exhibit distinct chemical and biological properties, making this compound a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(2)3-4-10-7-11-5-6-14(16)17-13(11)8-12(10)15/h3,5-8,15H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDUIAPDSKSUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175695
Record name 7-Demethylsuberosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21422-04-8
Record name Demethylsuberosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21422-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Demethylsuberosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021422048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Demethylsuberosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-DEMETHYLSUBEROSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDM71QIW25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Demethylsuberosin inhibits melanin production by downregulating key enzymes involved in melanogenesis. [, ] It reduces melanin content in B16F1 melanoma cells in a dose-dependent manner. [, ] Specifically, it suppresses the expression of microphthalmia-associated transcription factor (MITF), tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). [, ]

ANone: this compound acts as a potent proteasome activator, enhancing chymotrypsin-like, trypsin-like, and caspase-like proteasome activities. [, , ] This activation helps protect neuronal cells against 1-methyl-4-phenylpyridinium (MPP+)-induced cell death, a model for Parkinson's disease. [, , ]

ANone: The molecular formula of this compound is C16H16O3, and its molecular weight is 256.29 g/mol.

ANone: The structure of this compound has been elucidated using various spectroscopic techniques, including mass spectrometry, 1H-NMR, and 13C-NMR. [, ] For detailed spectral data, please refer to the cited research articles.

ANone: The provided research articles primarily focus on the biological activity and chemical synthesis of this compound. Information regarding its material compatibility, stability under different conditions, and specific applications beyond those mentioned is limited within these sources. Further research is needed to explore these aspects.

ANone: While this compound itself doesn't exhibit direct catalytic activity, it plays a crucial role in the biosynthesis of furanocoumarins, acting as an intermediate in the pathway. [, ]

ANone: The provided research articles primarily focus on experimental investigations of this compound. Information regarding the use of computational chemistry, simulations, QSAR models, or other modeling techniques is limited within these sources.

ANone: While the provided research focuses on this compound itself, limited information is available regarding the impact of specific structural modifications on its activity, potency, or selectivity. Further research exploring SAR would provide valuable insights into optimizing its therapeutic potential.

ANone: The research provided focuses primarily on the isolation, identification, and biological activity of this compound. Information on its stability under different conditions, formulation strategies to improve its stability, solubility, or bioavailability requires further investigation.

ANone: The provided research primarily focuses on the biological activity and chemical synthesis of this compound. Further research is needed to assess its safety profile, potential environmental impact, and establish guidelines for its handling and disposal.

ANone: The research provided primarily focuses on the in vitro activity of this compound. Further research is needed to elucidate its pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and its in vivo activity and efficacy.

ANone: In vitro studies have demonstrated the anti-melanogenic effects of this compound in B16F1 melanoma cells. [, ] Additionally, it exhibits neuroprotective effects against MPP+-induced cell death in human neuroblastoma SH-SY5Y cells. [, , ] Further research, including animal models and clinical trials, is necessary to fully evaluate its therapeutic potential in vivo.

ANone: The provided research doesn't offer information on resistance mechanisms or cross-resistance related to this compound. This aspect requires further investigation to determine its long-term therapeutic viability.

ANone: The research provided primarily focuses on the isolation, identification, and preliminary biological activity of this compound. More comprehensive studies are required to address questions related to its toxicology, safety profile, drug delivery strategies, potential biomarkers, analytical methods, environmental impact, and other related aspects.

ANone: While specific historical milestones aren't explicitly outlined in the provided research, key findings highlight its role as:

  • An intermediate in furanocoumarin biosynthesis: Early research identified this compound as a crucial intermediate in the biosynthesis of linear furanocoumarins in plants like parsley. [, ]
  • A prenyltransferase substrate: Studies have identified specific prenyltransferases, like PcPT from parsley, that utilize this compound as a substrate in the furanocoumarin pathway. [, ]
  • A potential therapeutic agent: More recent research has explored its potential therapeutic applications, demonstrating anti-melanogenic [, ] and neuroprotective effects. [, , ]

ANone: this compound research exemplifies interdisciplinary collaboration, integrating:

  • Plant Science & Biochemistry: Understanding its role in plant defense mechanisms and furanocoumarin biosynthesis. [, , , ]
  • Medicinal Chemistry & Pharmacology: Investigating its potential therapeutic applications, including anti-melanogenic and neuroprotective effects. [, , , , ]
  • Analytical Chemistry: Developing and refining methods for its isolation, identification, and quantification from natural sources. [, , , , ]

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